Propargyl-PEG5-NHS ester
Overview
Description
Propargyl-PEG5-NHS ester is a polyethylene glycol derivative containing a propargyl group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide-bearing compounds. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile reagent for various scientific applications .
Mechanism of Action
Target of Action
The primary targets of Propargyl-PEG5-NHS ester are proteins, peptides, and antibodies that contain primary amines . The compound is widely used in bioconjugation, a process that involves joining two biomolecules together. In this case, the this compound is used to modify these targets, enhancing their functionality or stability .
Mode of Action
this compound interacts with its targets through a chemical reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, involves the reaction of an alkyne group in the this compound with azide groups in the target molecules . The result is a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By creating PROTACs (Proteolysis-Targeting Chimeras), this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the compound has good solubility in various solvents, including dmso, peg300, tween-80, saline, sbe-β-cd in saline, and corn oil . This suggests that this compound may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable, irreversible amide bond with the target molecule . This can lead to the modification of the target’s functionality or stability, or even its selective degradation .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the NHS ester group in the compound can react with primary amines very readily at pH 7-9 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG5-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage . This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily due to its ability to react with amine groups present in peptides, antibodies, and amine-coated surfaces . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its terminal NHS ester, which is an amine reactive reagent . It can bind to amine groups in peptides, antibodies, and amine-coated surfaces, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change due to its stability and degradation
Metabolic Pathways
It is known to interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-NHS ester Click Chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG5-NHS ester typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as succinic anhydride to introduce carboxyl groups.
Formation of Propargyl-PEG: The activated polyethylene glycol is then reacted with propargylamine to introduce the propargyl group.
Formation of this compound: Finally, the propargyl-PEG intermediate is reacted with N-hydroxysuccinimide and a coupling agent like N,N’-dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using succinic anhydride.
Propargylation: The activated polyethylene glycol is then reacted with propargylamine in large reactors.
Esterification: The final step involves the reaction of propargyl-PEG with N-hydroxysuccinimide and a coupling agent in industrial-scale reactors
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages
Amine Coupling: The N-hydroxysuccinimide ester group reacts readily with primary amines to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous media at room temperature
Amine Coupling: Performed in a buffer solution at pH 7-9, often using dimethyl sulfoxide as a solvent
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines
Scientific Research Applications
Propargyl-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry and bioconjugation techniques
Biology: Employed in the labeling and modification of biomolecules such as peptides, proteins, and antibodies
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates
Industry: Applied in the production of functionalized surfaces and materials for various industrial applications
Comparison with Similar Compounds
Propargyl-PEG5-NHS ester is unique due to its combination of a propargyl group and an N-hydroxysuccinimide ester group, which allows for versatile bioconjugation and click chemistry applications. Similar compounds include:
Propargyl-PEG-NHS ester: Similar structure but with different polyethylene glycol chain lengths
Azido-PEG-NHS ester: Contains an azide group instead of a propargyl group, used for similar click chemistry applications
Mal-PEG-NHS ester: Contains a maleimide group, used for thiol-reactive bioconjugation
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDUKRWTPZVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145220 | |
Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-40-9 | |
Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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